molecular formula C19H26N4O2S B2447221 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320422-68-0

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2447221
CAS No.: 2320422-68-0
M. Wt: 374.5
InChI Key: RJFHWXBYHUGUKX-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further connected to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then attached via nucleophilic substitution, and the piperidine ring is introduced through amination reactions. Finally, the thiazole moiety is incorporated using thiazole-forming reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
  • 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrazine

Uniqueness

What sets 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-20-15(12-26-13)18(24)23-9-7-14(8-10-23)11-25-17-6-5-16(21-22-17)19(2,3)4/h5-6,12,14H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFHWXBYHUGUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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